

# 3-(3-Methoxy-phenyl)-isoxazole-5-carbaldehyde structure elucidation

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## Compound of Interest

**Compound Name:** 3-(3-Methoxy-phenyl)-isoxazole-5-carbaldehyde

**Cat. No.:** B1424944

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An In-depth Technical Guide to the Structure Elucidation of **3-(3-Methoxy-phenyl)-isoxazole-5-carbaldehyde**

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## \*\*Executive Summary

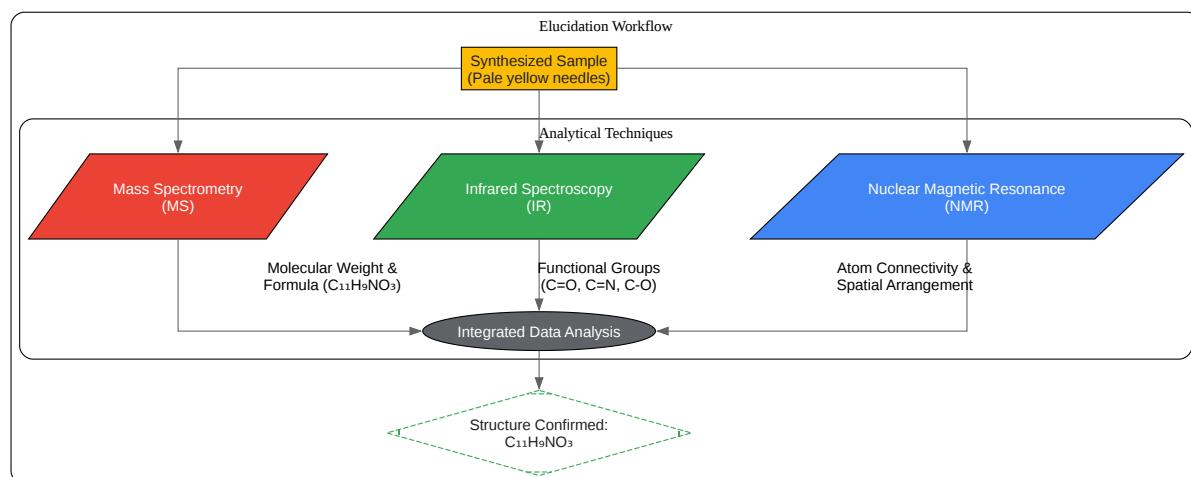
This technical guide provides a comprehensive framework for the complete structure elucidation of **3-(3-Methoxy-phenyl)-isoxazole-5-carbaldehyde** (CAS No. 251912-68-2). The isoxazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous pharmacologically active agents.<sup>[1][2][3]</sup> As such, unambiguous structural verification of novel derivatives like the title compound is a critical step in drug discovery and development. This document details a multi-technique, self-validating analytical workflow designed for researchers and drug development professionals. We will move beyond simple data reporting to explain the causal logic behind the selection of each analytical method, outlining how the complementary data from Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy converge to provide irrefutable structural proof.

## Introduction and Analytical Strategy

**3-(3-Methoxy-phenyl)-isoxazole-5-carbaldehyde** is a versatile chemical intermediate used in the synthesis of more complex organic molecules, particularly in pharmaceutical development.<sup>[4]</sup> Its structure comprises a 3,5-disubstituted isoxazole core, a meta-substituted

methoxyphenyl ring, and an aldehyde functional group. The precise arrangement of these components dictates the molecule's chemical reactivity and potential biological activity. Therefore, a rigorous and systematic approach to confirming its synthesis is paramount.

Our elucidation strategy is built on the principle of orthogonal verification, where each analytical technique provides a unique and independent piece of the structural puzzle.



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Caption: A logical workflow for structure elucidation.

# Molecular Formula and Weight Determination by Mass Spectrometry

**Causality:** The first step in elucidating any unknown structure is to determine its molecular weight (MW) and, from that, its molecular formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing a highly accurate mass measurement that can distinguish between compounds with the same nominal mass but different elemental compositions.

## Experimental Protocol: HRMS (Electrospray Ionization)

- **Sample Preparation:** Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
- **Instrument Setup:** Calibrate the mass spectrometer (e.g., a TOF or Orbitrap analyzer) using a known standard immediately prior to analysis.
- **Analysis:** Infuse the sample solution into the electrospray ionization (ESI) source in positive ion mode. ESI is a soft ionization technique that minimizes fragmentation, ensuring a strong signal for the molecular ion, typically observed as the protonated species  $[M+H]^+$ .
- **Data Acquisition:** Acquire the spectrum over a mass range of m/z 50-500.

## Data Interpretation and Results

The expected molecular formula is  $C_{11}H_9NO_3$ .<sup>[4]</sup> The monoisotopic mass is calculated to be 203.0582 g/mol. The HRMS analysis should yield a protonated molecular ion  $[M+H]^+$  peak that corresponds to this calculated mass within a narrow error margin (typically < 5 ppm).

| Parameter                | Expected Value  | Observed Value (Hypothetical) |
|--------------------------|-----------------|-------------------------------|
| Molecular Formula        | $C_{11}H_9NO_3$ | $C_{11}H_9NO_3$               |
| Calculated Mass [M]      | 203.0582        | -                             |
| Calculated m/z $[M+H]^+$ | 204.0655        | 204.0653                      |
| Mass Error               | -               | < 1.0 ppm                     |

This result provides strong evidence for the elemental composition of the molecule, forming the foundation upon which the rest of the structure is built.

## Identification of Functional Groups by Infrared (IR) Spectroscopy

**Causality:** IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, causing specific bonds to vibrate. For our target molecule, we expect to see distinct absorptions for the aldehyde, the aromatic ring, the ether linkage, and the isoxazole core.

## Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

- **Sample Preparation:** Place a small amount of the solid, crystalline sample directly onto the ATR crystal.
- **Background Scan:** Perform a background scan of the empty ATR crystal to subtract atmospheric ( $\text{CO}_2$ ,  $\text{H}_2\text{O}$ ) and instrument-related absorptions.
- **Sample Scan:** Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans over the range of  $4000\text{-}600\text{ cm}^{-1}$ .

## Data Interpretation and Results

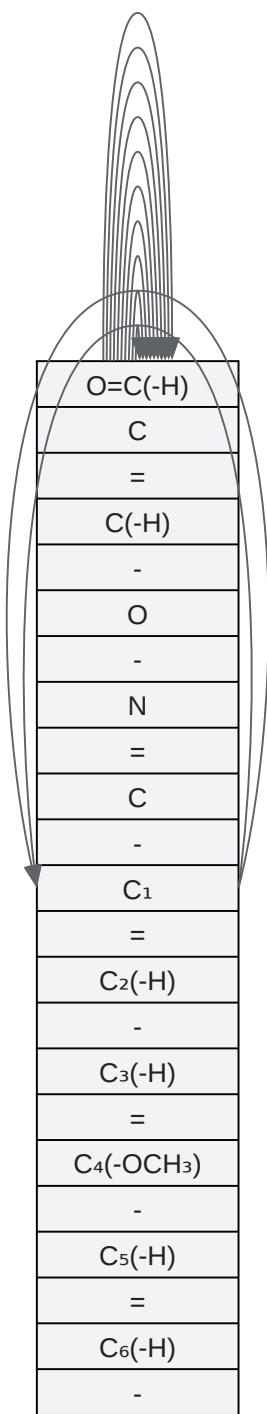
The IR spectrum provides a "fingerprint" of the molecule's functional groups. The key is to correlate the observed absorption bands with known frequencies for specific bond types.[\[5\]](#)[\[6\]](#)

| Functional Group           | Bond Type   | Expected Absorption Range (cm <sup>-1</sup> ) | Observed Peak (Hypothetical)  |
|----------------------------|-------------|---|-------------------------------|
| Aldehyde                   | C=O Stretch | 1715-1695                                     | ~1705 (strong, sharp)         |
| Aldehyde                   | C-H Stretch | 2850-2800 and 2750-2700                       | ~2820, ~2730 (two weak bands) |
| Aromatic Ring              | C=C Stretch | 1600-1450                                     | ~1600, ~1580, ~1470           |
| Isoxazole Ring             | C=N Stretch | 1650-1590                                     | ~1615 <sup>[7]</sup>          |
| Isoxazole Ring             | N-O Stretch | 1170-1110                                     | ~1150 <sup>[5][6]</sup>       |
| Ether (Aryl-O)             | C-O Stretch | 1275-1200 (asymmetric)                        | ~1250                         |
| Ether (O-CH <sub>3</sub> ) | C-H Stretch | 2850-2815                                     | ~2835                         |

The presence of a strong band around 1705 cm<sup>-1</sup> is highly indicative of the aldehyde carbonyl. Combined with characteristic peaks for the isoxazole ring and the aryl ether, the IR data strongly supports the proposed arrangement of functional groups.

## Structural Assembly via Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in an organic molecule. <sup>1</sup>H NMR reveals the number and chemical environment of hydrogen atoms, while <sup>13</sup>C NMR provides the same information for the carbon skeleton. Together, they allow for the complete assembly of the molecular puzzle.



{ 3-(3-Methoxy-phenyl)-isoxazole-5-carbaldehyde | C<sub>11</sub>H<sub>9</sub>NO<sub>3</sub> | MW: 203.19 g/mol }

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Caption: Structure of **3-(3-Methoxy-phenyl)-isoxazole-5-carbaldehyde**.

## Experimental Protocol: $^1\text{H}$ and $^{13}\text{C}$ NMR

- Sample Preparation: Dissolve 5-10 mg of the sample in  $\sim$ 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- Instrument Setup: Use a 400 MHz or 500 MHz NMR spectrometer. Shim the instrument to ensure high magnetic field homogeneity.
- $^1\text{H}$  NMR Acquisition: Acquire the spectrum with a standard pulse sequence. Typical parameters include a  $30^\circ$  pulse angle, a 2-second relaxation delay, and 16 scans.
- $^{13}\text{C}$  NMR Acquisition: Acquire a proton-decoupled  $^{13}\text{C}$  spectrum. Due to the lower natural abundance of  $^{13}\text{C}$ , more scans are required (e.g., 1024 scans).

## $^1\text{H}$ NMR Data Interpretation and Results

The  $^1\text{H}$  NMR spectrum maps out all unique proton environments. The chemical shift ( $\delta$ ) indicates the electronic environment, the integration gives the proton count, and the multiplicity (splitting pattern) reveals adjacent protons.

| Proton Assignment            | Multiplicity        | Integration | Expected $\delta$ (ppm) | Observed $\delta$ (ppm) |
|------------------------------|---------------------|-------------|-------------------------|-------------------------|
| Aldehyde (-CHO)              | Singlet (s)         | 1H          | 9.9 - 10.2              | $\sim$ 10.10            |
| Isoxazole H-4                | Singlet (s)         | 1H          | 6.7 - 7.0[8]            | $\sim$ 6.85             |
| Phenyl H-2                   | Singlet/Triplet (t) | 1H          | 7.4 - 7.6               | $\sim$ 7.45             |
| Phenyl H-6                   | Doublet (d)         | 1H          | 7.3 - 7.5               | $\sim$ 7.40             |
| Phenyl H-5                   | Triplet (t)         | 1H          | 7.3 - 7.5               | $\sim$ 7.35             |
| Phenyl H-4                   | Doublet (d)         | 1H          | 6.9 - 7.1               | $\sim$ 7.05             |
| Methoxy (-OCH <sub>3</sub> ) | Singlet (s)         | 3H          | 3.8 - 3.9[1]            | $\sim$ 3.88             |

- Key Insights: The sharp singlet at  $\sim$ 10.10 ppm is characteristic of an aldehyde proton. The singlet at  $\sim$ 3.88 ppm integrating to 3H confirms the methoxy group. The singlet at  $\sim$ 6.85 ppm is consistent with the lone proton on the isoxazole ring.[8] The complex pattern in the

aromatic region (7.0-7.5 ppm) integrating to 4H confirms the disubstituted phenyl ring. The specific meta-substitution pattern gives rise to the observed multiplicities.

## <sup>13</sup>C NMR Data Interpretation and Results

The <sup>13</sup>C NMR spectrum identifies all unique carbon atoms.

| Carbon Assignment                 | Expected $\delta$ (ppm) | Observed $\delta$ (ppm) |
|-----------------------------------|-------------------------|-------------------------|
| Aldehyde (C=O)                    | 180 - 185               | ~183.5                  |
| Isoxazole C-5                     | 170 - 172               | ~171.0                  |
| Isoxazole C-3                     | 162 - 164               | ~163.2                  |
| Phenyl C-3' (C-OCH <sub>3</sub> ) | 159 - 161               | ~160.0                  |
| Phenyl C-1'                       | 129 - 131               | ~130.5                  |
| Phenyl C-5'                       | 129 - 131               | ~130.1                  |
| Phenyl C-6'                       | 118 - 120               | ~119.5                  |
| Phenyl C-2'                       | 116 - 118               | ~117.0                  |
| Phenyl C-4'                       | 112 - 114               | ~113.0                  |
| Isoxazole C-4                     | 98 - 102                | ~100.5                  |
| Methoxy (-OCH <sub>3</sub> )      | 55 - 56 <sup>[1]</sup>  | ~55.5                   |

- Key Insights: The downfield signal at ~183.5 ppm confirms the aldehyde carbonyl carbon. The eleven distinct signals are consistent with the eleven carbon atoms in the proposed structure. The chemical shifts align with values reported for similar substituted isoxazole and anisole systems.<sup>[1][8]</sup>

## Summary and Final Confirmation

The structure of **3-(3-Methoxy-phenyl)-isoxazole-5-carbaldehyde** is unequivocally confirmed by the convergence of data from multiple, independent analytical techniques:

- HRMS established the correct molecular formula, C<sub>11</sub>H<sub>9</sub>NO<sub>3</sub>.

- IR Spectroscopy confirmed the presence of all key functional groups: an aldehyde (C=O), an aryl ether (C-O), and the isoxazole heterocyclic core (C=N, N-O).
- $^1\text{H}$  and  $^{13}\text{C}$  NMR Spectroscopy provided the definitive connectivity map, confirming the meta-substitution pattern on the phenyl ring and the relative positions of the aldehyde and methoxyphenyl groups at C5 and C3 of the isoxazole ring, respectively.

This systematic, evidence-based workflow represents a robust and reliable methodology for the structural elucidation of novel synthetic compounds, ensuring the scientific integrity required for progression in pharmaceutical research and development.

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